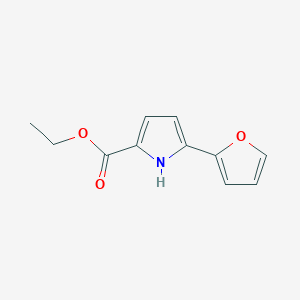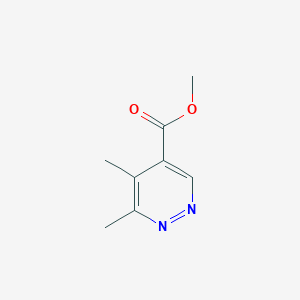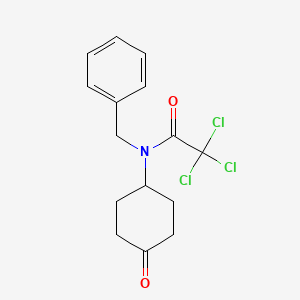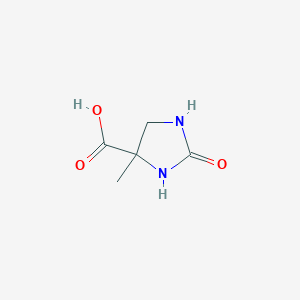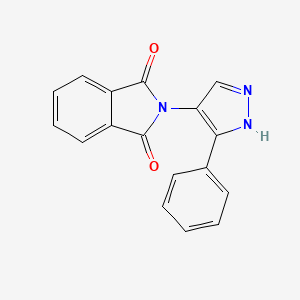
2-(3-phenyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-isoindole-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-phenyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-isoindole-1,3-dione, also known as ‘2-PPD’, is an organic compound that has recently been gaining attention in the scientific community due to its potential applications in a variety of fields, such as medicinal chemistry, biochemistry, and biotechnology. This compound is a pyrazole derivative, which is a type of heterocyclic compound containing three nitrogen atoms in a ring structure. The pyrazole ring structure of 2-PPD makes it a useful tool for synthesizing other compounds, and it has been used in a variety of studies to investigate the biological effects of various compounds.
科学的研究の応用
2-PPD has been used in a variety of scientific studies to investigate the biological effects of various compounds. For example, it has been used in studies to evaluate the anticancer activity of various compounds, as well as to study the mechanisms of action of various drugs. In addition, 2-PPD has been used in studies to investigate the effects of various compounds on the immune system, as well as to study the role of various enzymes in metabolic pathways. Furthermore, 2-PPD has been used to evaluate the effects of various compounds on the nervous system, as well as to study the role of various proteins in signal transduction pathways.
作用機序
The mechanism of action of 2-PPD is not yet fully understood. However, it is believed that 2-PPD can interact with various proteins and enzymes in the body, leading to changes in their activity. For example, 2-PPD has been found to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation. In addition, 2-PPD has been found to inhibit the enzyme acetylcholinesterase (AChE), which is involved in the regulation of neurotransmission. Furthermore, 2-PPD has been found to interact with various other proteins, such as protein kinase C (PKC) and protein kinase A (PKA), which are involved in signal transduction pathways.
Biochemical and Physiological Effects
2-PPD has been found to have a variety of biochemical and physiological effects. For example, it has been found to reduce inflammation, as well as to inhibit the growth of cancer cells. In addition, 2-PPD has been found to have neuroprotective effects, as well as to modulate the activity of various enzymes involved in the metabolism of carbohydrates, lipids, and proteins. Furthermore, 2-PPD has been found to have antioxidant effects, as well as to modulate the activity of various enzymes involved in the detoxification of xenobiotic compounds.
実験室実験の利点と制限
2-PPD has several advantages for use in laboratory experiments. For example, it is relatively easy to synthesize, and it is stable in a variety of solvents. In addition, it is relatively non-toxic and has a low cost. However, there are some limitations to its use in laboratory experiments. For example, it is not soluble in water, and it can be difficult to purify. Furthermore, it can be difficult to accurately measure its concentration in solution.
将来の方向性
The potential applications of 2-PPD are vast, and there are many future directions for research. For example, further studies could be conducted to investigate its effects on various diseases, such as cancer, Alzheimer’s disease, and Parkinson’s disease. In addition, further studies could be conducted to investigate its potential use in drug delivery systems, as well as to investigate its effects on various enzymes and proteins involved in signal transduction pathways. Furthermore, further studies could be conducted to investigate its potential use in the synthesis of other compounds, as well as to investigate its effects on various metabolic pathways.
合成法
2-PPD can be synthesized from various starting materials, such as 3-phenyl-1H-pyrazole-4-carboxylic acid and 1,3-dihydro-1H-isoindole-1,3-dione. The synthesis of 2-PPD involves a two-step process that begins with the condensation of the two starting materials to form a cyclic intermediate, followed by an intramolecular cyclization reaction to form the final product. The reaction can be carried out in a variety of solvents, such as dichloromethane and ethanol, and the reaction can be catalyzed by a variety of acids, such as hydrochloric acid, acetic acid, or sulfuric acid.
特性
IUPAC Name |
2-(5-phenyl-1H-pyrazol-4-yl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O2/c21-16-12-8-4-5-9-13(12)17(22)20(16)14-10-18-19-15(14)11-6-2-1-3-7-11/h1-10H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMNKFQYISUTWKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=NN2)N3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-phenyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-isoindole-1,3-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

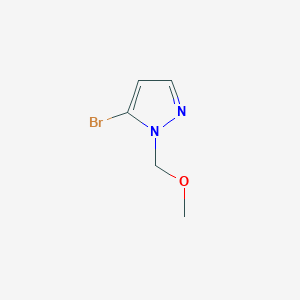
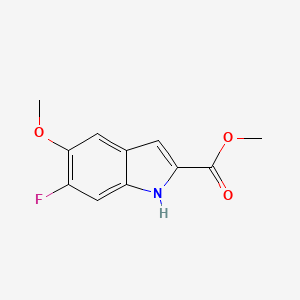
![3'H-4-azaspiro[bicyclo[2.2.2]octane-2,2'-[1,4]oxazole]-5'-amine](/img/structure/B6603913.png)
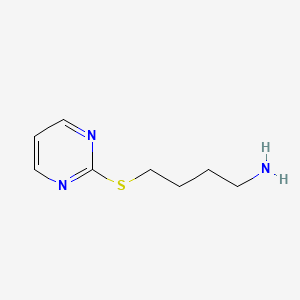

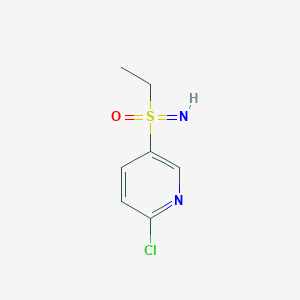
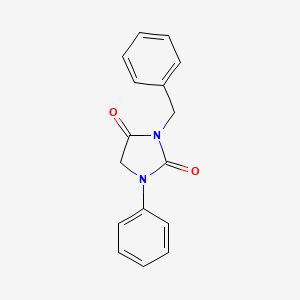

![tert-butyl 4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]piperidine-1-carboxylate](/img/structure/B6603965.png)
